Deruxtecan 2-hydroxypropanamide

Topoisomerase I inhibition Cytotoxic payload potency ADC payload selection

This DXd-derived payload features a 2-hydroxypropanamide modification that enhances stability and solubility while providing a defined attachment point for custom linker conjugation—ideal for ADC programs exploring novel chemistries beyond standard Gly-Mal-GGFG systems. Its membrane-permeable bystander killing capability and potent topoisomerase I inhibition make it a superior comparator to SN-38 or unmodified exatecan in in vitro profiling studies.

Molecular Formula C27H26FN3O6
Molecular Weight 507.5 g/mol
Cat. No. B12376373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeruxtecan 2-hydroxypropanamide
Molecular FormulaC27H26FN3O6
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C(C)O)O
InChIInChI=1S/C27H26FN3O6/c1-4-27(36)16-7-20-23-14(9-31(20)25(34)15(16)10-37-26(27)35)22-18(30-24(33)12(3)32)6-5-13-11(2)17(28)8-19(29-23)21(13)22/h7-8,12,18,32,36H,4-6,9-10H2,1-3H3,(H,30,33)/t12-,18-,27-/m0/s1
InChIKeyUOCFLIUBXYLYLD-BEMWVBDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deruxtecan 2-hydroxypropanamide: A Modified Exatecan-Derived Topoisomerase I Inhibitor Payload for Antibody-Drug Conjugate Research


Deruxtecan 2-hydroxypropanamide (CAS 2577204-16-9) is a modified camptothecin analog that functions as a topoisomerase I inhibitor payload component for antibody-drug conjugates (ADCs) in targeted cancer therapy research . Structurally derived from deruxtecan (DXd), which itself is an exatecan (DX-8951) derivative, this compound incorporates a 2-hydroxypropanamide modification designed to enhance stability and optimize drug-linker conjugation properties . The compound shares the core mechanism of action with other camptothecin-based payloads, stabilizing the topoisomerase I-DNA cleavable complex to induce double-strand DNA breaks and subsequent apoptosis in tumor cells .

Critical Considerations for Deruxtecan 2-hydroxypropanamide Substitution in ADC Research: Structural and Functional Differentiation from Related Payloads


Within the topoisomerase I inhibitor payload class, meaningful differences exist in intrinsic cytotoxic potency, susceptibility to multidrug resistance (MDR) efflux pumps, physicochemical properties governing ADC manufacturability, and the capacity for membrane-permeable bystander killing [1]. While compounds such as SN-38 (the active metabolite of irinotecan) and exatecan share a common enzymatic target, their divergent potencies and drug-like properties preclude generic substitution. The DXd scaffold, from which Deruxtecan 2-hydroxypropanamide is derived, was specifically engineered to address exatecan's dose-limiting toxicities while preserving therapeutic potency [2]. The 2-hydroxypropanamide modification introduces additional stability and solubility characteristics that may influence conjugation efficiency and ADC homogeneity. The evidence presented below provides quantitative context for understanding where Deruxtecan 2-hydroxypropanamide fits within the broader payload landscape and identifies critical data gaps that should inform procurement and research design decisions.

Quantitative Evidence Guide: Deruxtecan 2-hydroxypropanamide Differentiation from SN-38, Exatecan, and DXd-Based Payloads


Class-Level Topoisomerase I Inhibitory Potency of the DXd Scaffold Compared to SN-38 and Exatecan

Deruxtecan 2-hydroxypropanamide is a modified analog of deruxtecan (DXd). Quantitative potency data are available for the parent DXd scaffold in direct comparison to clinically relevant comparator payloads. DXd exhibits topoisomerase I inhibitory potency with an IC50 of 0.31 μM, representing a 10-fold higher potency than SN-38 (the active metabolite of irinotecan) in vitro [1]. Exatecan (DX-8951), the precursor from which DXd was derived, exhibits an IC50 of 2.2 μM, indicating that the DXd scaffold retains potency comparable to exatecan while achieving improved toxicity profiles in subsequent ADC development . Direct quantitative potency data for the 2-hydroxypropanamide modification of Deruxtecan 2-hydroxypropanamide relative to unmodified DXd were not identified in the available primary literature. The class-level potency of the DXd scaffold provides a baseline expectation, but direct comparative assessment of the 2-hydroxypropanamide analog against DXd requires further experimental characterization.

Topoisomerase I inhibition Cytotoxic payload potency ADC payload selection

Structural Differentiation: Molecular Weight and Chemical Modification Profile

Deruxtecan 2-hydroxypropanamide (MW = 507.51 g/mol; formula C27H26FN3O6) represents a distinct chemical entity from both the full drug-linker conjugate deruxtecan (MW = 1034.05 g/mol; formula C52H56FN9O13) and the parent exatecan scaffold . The 2-hydroxypropanamide modification, as described in technical datasheets, is intended to improve solubility, stability, and bioavailability compared to the unmodified deruxtecan analog, optimizing drug delivery characteristics . This modified payload is specifically designed for incorporation into ADC constructs using the Gly-Mal-GGFG linker system, as evidenced by related conjugate compounds such as Gly-Mal-GGFG-Deruxtecan 2-hydroxypropanamide (CAS 2750623-07-3) [1]. The reduced molecular weight relative to the full deruxtecan conjugate (507.51 vs 1034.05 g/mol) reflects that Deruxtecan 2-hydroxypropanamide represents the payload component only, providing flexibility for researchers to explore alternative linker chemistries.

Drug-linker conjugate design Payload physicochemical properties ADC conjugation chemistry

DAR Capacity and Conjugation Efficiency of DXd-Based ADC Systems

ADCs constructed using the DXd payload system (from which Deruxtecan 2-hydroxypropanamide is derived) achieve a drug-to-antibody ratio (DAR) of approximately 8, representing the theoretical maximum for conventional cysteine-based conjugation methods [1]. This DAR of 8 is achieved through complete reduction of IgG1 antibody interchain disulfide bonds while maintaining acceptable aggregation levels due to the engineered hydrophilic properties of the linker-payload system [2]. In comparison, SN-38-based ADCs such as sacituzumab govitecan achieve a DAR of 7.6:1, while some DXd-based ADCs have been developed with a DAR of 4 for specific targeting applications [3]. The high DAR capacity of the DXd system translates to increased payload delivery per antibody internalization event, though direct DAR data for Deruxtecan 2-hydroxypropanamide-conjugated ADCs are not available in the current literature.

Drug-to-antibody ratio ADC homogeneity Conjugation chemistry

Bystander Killing Capacity: Membrane Permeability of DXd-Derived Payloads

DXd, the parent scaffold of Deruxtecan 2-hydroxypropanamide, exhibits cell-membrane permeability that enables bystander killing of adjacent antigen-negative tumor cells following ADC internalization and payload release [1]. This property differentiates DXd-based ADCs from non-permeable payload systems (e.g., trastuzumab emtansine/T-DM1) and contributes to clinical efficacy in tumors with heterogeneous target antigen expression [2]. The 2-hydroxypropanamide modification is reported to preserve membrane permeability characteristics while improving stability . In clinical and preclinical contexts, DXd-based ADCs have demonstrated superior efficacy compared to non-bystander ADCs in heterogeneous tumor models [3]. Both DXd and SN-38 payloads exhibit bystander-capable properties, though DXd achieves this with approximately 10-fold higher intrinsic potency. Direct quantitative comparison of bystander killing efficiency between Deruxtecan 2-hydroxypropanamide and SN-38 or exatecan in co-culture models was not identified in the current literature.

Bystander effect Tumor heterogeneity Payload membrane permeability

Optimal Research and Development Application Scenarios for Deruxtecan 2-hydroxypropanamide


ADC Payload Screening and Linker Compatibility Assessment

Deruxtecan 2-hydroxypropanamide is suitable as a payload component for conjugation studies exploring alternative linker chemistries beyond the standard Gly-Mal-GGFG system. The 2-hydroxypropanamide modification provides a defined attachment point for custom linker conjugation while maintaining the core DXd scaffold's potent topoisomerase I inhibition and membrane-permeable bystander capability . Researchers seeking to evaluate linker stability, release kinetics, or novel conjugation strategies may utilize this compound as a comparator to the full deruxtecan drug-linker conjugate. The payload-only nature of Deruxtecan 2-hydroxypropanamide (MW 507.51 vs 1034.05 for full deruxtecan) enables flexible experimental design where linker chemistry is an independent variable rather than a fixed component.

In Vitro Structure-Activity Relationship Studies of Camptothecin-Derived Topoisomerase I Inhibitors

This compound serves as a tool for comparative in vitro studies examining how structural modifications influence topoisomerase I inhibitory activity, cellular permeability, and stability within the exatecan-derived chemical series. As documented in technical datasheets, the 2-hydroxypropanamide modification is reported to enhance stability and solubility relative to the unmodified deruxtecan analog . Parallel testing of Deruxtecan 2-hydroxypropanamide against DXd, exatecan, and SN-38 can quantify the specific contribution of the hydroxypropanamide moiety to pharmacological properties. Such studies are particularly relevant given the 10-fold potency differential between the DXd scaffold and SN-38 [1], and the established reduction in dose-limiting toxicities achieved through DXd engineering relative to exatecan [2].

Analytical Method Development and Reference Standard for ADC Characterization

Deruxtecan 2-hydroxypropanamide may be employed as an analytical reference standard for developing and validating quantitative assays (LC-MS/MS, HPLC-UV) for detection and characterization of DXd-derived payloads in ADC formulations and biological matrices. The defined chemical structure (CAS 2577204-16-9, formula C27H26FN3O6, MW 507.51) and reported high stability support its utility in method development workflows. Researchers characterizing DAR, assessing free payload levels, or monitoring payload release kinetics in ADC stability studies require well-characterized reference materials for accurate quantification. The compound's distinct molecular identity from the full drug-linker conjugate facilitates separate tracking of payload components during analytical method validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deruxtecan 2-hydroxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.